An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridazinealanine
An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridazinealanine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Pyridazinealanine is a synthetic amino acid of interest in medicinal chemistry and drug development due to the presence of the pyridazine moiety, a heterocycle known for a wide range of biological activities. A thorough understanding of its physicochemical properties is fundamental for its application in pharmaceutical sciences, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical parameters of 3-Pyridazinealanine. Due to the limited availability of experimental data in public literature, this document focuses on the detailed experimental protocols for the determination of these properties, providing a roadmap for researchers.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties of 3-Pyridazinealanine
| Property | Value |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Melting Point | To be determined experimentally |
| Boiling Point | To be determined experimentally |
| pKa | To be determined experimentally |
| Aqueous Solubility | To be determined experimentally |
| Partition Coefficient (logP) | To be determined experimentally |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of 3-Pyridazinealanine.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small, finely powdered sample of 3-Pyridazinealanine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure substance, this range should be narrow (less than 1 °C).
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For an amino acid like 3-Pyridazinealanine, which has both an acidic carboxylic group and a basic amino group, as well as the pyridazine ring which can also be protonated, multiple pKa values are expected.
Methodology: Potentiometric Titration [1]
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Solution Preparation: A solution of 3-Pyridazinealanine of known concentration (e.g., 0.01 M) is prepared in deionized water.
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Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer. A burette is used to add the titrant.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects the bioavailability of a drug candidate.
Methodology: Shake-Flask Method [2][3]
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Procedure: An excess amount of solid 3-Pyridazinealanine is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Sample Analysis: The suspension is then filtered to remove the undissolved solid. The concentration of 3-Pyridazinealanine in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is expressed as its logarithm (logP) and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method [4][5]
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Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: A known amount of 3-Pyridazinealanine is dissolved in one of the phases (usually water). This solution is then mixed with the other phase in a separatory funnel.
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Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases until equilibrium is reached.
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Phase Separation and Analysis: The two phases are separated, and the concentration of 3-Pyridazinealanine in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amino acid such as 3-Pyridazinealanine.
Caption: Workflow for the physicochemical characterization of 3-Pyridazinealanine.
Biological Context and Potential Signaling Pathways
Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of the pyridazine moiety into an alanine structure suggests that 3-pyridazinealanine could act as an antagonist or a mimetic of natural amino acids, potentially interfering with metabolic or signaling pathways that are dependent on amino acid transport or recognition.
While specific signaling pathways involving 3-Pyridazinealanine have not been elucidated in the available literature, a logical starting point for investigation would be to screen for its effects on pathways where amino acids play a crucial role, such as:
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mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and metabolism and is sensitive to amino acid concentrations.
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Amino Acid Transporter Systems: 3-Pyridazinealanine could compete with natural amino acids for transport into cells, thereby affecting intracellular amino acid levels and dependent processes.
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Enzyme Inhibition: The compound could act as an inhibitor for enzymes that utilize amino acids as substrates.
The following diagram outlines a general experimental approach to investigate the biological activity of 3-Pyridazinealanine.
Caption: Experimental workflow for investigating the biological activity of 3-Pyridazinealanine.
Conclusion
This technical guide provides a framework for understanding and determining the essential physicochemical properties of 3-Pyridazinealanine. While experimental data is currently sparse, the detailed protocols and logical workflows presented herein offer a clear path for researchers to characterize this and other novel amino acid derivatives. Such characterization is a prerequisite for any further investigation into the biological activities and potential therapeutic applications of these compounds.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
